molecular formula C8H13NO2 B2893673 Methyl 4-aminobicyclo[2.1.1]hexane-1-carboxylate CAS No. 1638767-96-0

Methyl 4-aminobicyclo[2.1.1]hexane-1-carboxylate

Cat. No.: B2893673
CAS No.: 1638767-96-0
M. Wt: 155.197
InChI Key: BVAFIRLHMVEAMF-UHFFFAOYSA-N
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Description

Methyl 4-aminobicyclo[211]hexane-1-carboxylate is a chemical compound with the molecular formula C8H13NO2 It is a bicyclic structure that includes an amino group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-aminobicyclo[2.1.1]hexane-1-carboxylate typically involves the following steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a [2+2] cycloaddition reaction, which involves the photochemical reaction of suitable precursors.

    Introduction of Functional Groups: The amino and carboxylate groups are introduced through subsequent reactions, such as amination and esterification.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-aminobicyclo[2.1.1]hexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted and functionalized derivatives of the original compound, which can have different properties and applications.

Scientific Research Applications

Methyl 4-aminobicyclo[2.1.1]hexane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 4-aminobicyclo[2.1.1]hexane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biological pathways and processes. The exact pathways and targets can vary depending on the specific application and the derivatives used.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.1.1]hexane Derivatives: Other compounds with similar bicyclic structures but different functional groups.

    Aminocarboxylates: Compounds with amino and carboxylate groups but different core structures.

Uniqueness

Methyl 4-aminobicyclo[2.1.1]hexane-1-carboxylate is unique due to its specific combination of a bicyclic core with amino and carboxylate functional groups. This combination provides distinct chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

methyl 4-aminobicyclo[2.1.1]hexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-11-6(10)7-2-3-8(9,4-7)5-7/h2-5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVAFIRLHMVEAMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC(C1)(C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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